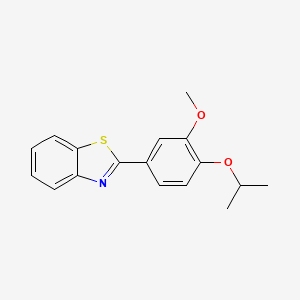![molecular formula C14H20N2O2 B5857191 N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide, commonly known as N-(2-Acetamido)-3,3-dimethylbutanamide or ADMA, is an organic compound with a molecular formula of C12H20N2O2. ADMA is a metabolite of L-arginine, an amino acid that is involved in the synthesis of nitric oxide (NO). ADMA is an endogenous inhibitor of nitric oxide synthase (NOS), which is an enzyme that catalyzes the production of NO from L-arginine. ADMA has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
作用機序
ADMA inhibits the activity of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS by competing with L-arginine for binding to the enzyme's active site. N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS catalyzes the production of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide from L-arginine, which is a potent vasodilator and anti-inflammatory molecule. Inhibition of N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamideS by ADMA leads to decreased production of this compound, which results in vasoconstriction and inflammation. Elevated levels of ADMA have been shown to impair endothelial function, which is a key factor in the development of cardiovascular diseases.
Biochemical and Physiological Effects:
ADMA has been shown to have various biochemical and physiological effects, including vasoconstriction, inflammation, oxidative stress, and endothelial dysfunction. ADMA has been implicated in the development and progression of various diseases, such as cardiovascular diseases, renal diseases, and neurological diseases. Elevated levels of ADMA have been associated with increased risk of cardiovascular events, such as heart attack and stroke. In addition, ADMA has been shown to play a role in the pathogenesis of neurological diseases, such as Alzheimer's disease and multiple sclerosis.
実験室実験の利点と制限
ADMA has several advantages and limitations for lab experiments. ADMA is a well-characterized molecule that is readily available commercially. ADMA is stable under normal laboratory conditions and can be stored for long periods of time. ADMA is also relatively inexpensive compared to other biomarkers. However, ADMA has some limitations for lab experiments. ADMA is a small molecule that is difficult to detect in biological samples due to its low concentration. ADMA is also subject to degradation by enzymes and oxidation, which can affect its stability and reliability as a biomarker.
将来の方向性
There are several future directions for research on ADMA. One area of research is the development of novel therapies that target ADMA and its downstream signaling pathways. Another area of research is the identification of new biomarkers that can be used to detect and monitor ADMA levels in biological samples. Additionally, further studies are needed to elucidate the role of ADMA in the pathogenesis of various diseases, such as cardiovascular diseases, renal diseases, and neurological diseases. Finally, more research is needed to understand the complex interactions between ADMA and other molecules in the body, such as N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide and L-arginine.
合成法
ADMA can be synthesized by the reaction of 2-acetamidophenylboronic acid with 3,3-dimethylbutyryl chloride in the presence of a palladium catalyst. The reaction yields ADMA as a white crystalline powder with a melting point of 92-94°C.
科学的研究の応用
ADMA has been studied extensively for its potential therapeutic applications in various diseases, including cardiovascular diseases, renal diseases, and neurological diseases. ADMA is a biomarker for endothelial dysfunction, which is a hallmark of cardiovascular diseases. Elevated levels of ADMA have been associated with increased risk of cardiovascular events, such as heart attack and stroke. ADMA has also been implicated in the development and progression of renal diseases, such as chronic kidney disease and diabetic nephropathy. In addition, ADMA has been shown to play a role in the pathogenesis of neurological diseases, such as Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
N-(2-acetamidophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)15-11-7-5-6-8-12(11)16-13(18)9-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJWXTFSCUFKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)
![2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)

![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)

![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![3-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5857228.png)